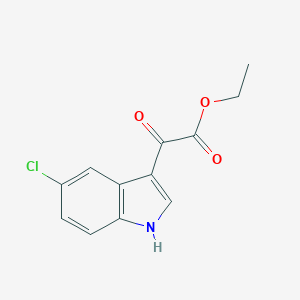

ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWCGWHURZEBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437262 | |

| Record name | 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163160-58-5 | |

| Record name | Ethyl 5-chloro-α-oxo-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163160-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Introduction

Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, a member of the indole-3-glyoxylate family, represents a significant scaffold in medicinal chemistry and drug development. The indole nucleus is a well-established pharmacophore, and its derivatization at the 3-position with a glyoxylate moiety offers a versatile entry point for the synthesis of a wide array of bioactive molecules. The presence of a chlorine atom at the 5-position of the indole ring can significantly modulate the compound's electronic properties and metabolic stability, making it a key feature for structure-activity relationship (SAR) studies.

Molecular Structure and Key Features

The structure of this compound, with the molecular formula C₁₂H₁₀ClNO₃[1][2], comprises a 5-chloro-substituted indole ring linked at the C3 position to an ethyl glyoxylate group. This arrangement presents several key features for spectroscopic analysis:

-

Aromatic Indole Core: The bicyclic system with its distinct electronic environment gives rise to characteristic signals in NMR and IR spectroscopy.

-

α-Keto Ester Moiety: The two adjacent carbonyl groups and the ethyl ester functionality are key reporters in ¹³C NMR and IR spectroscopy.

-

Amine Proton (N-H): The indole N-H proton is a diagnostic feature in ¹H NMR and IR spectroscopy.

-

Ethyl Group: The characteristic triplet-quartet pattern of the ethyl group is readily identifiable in ¹H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the indole ring protons, the indole N-H proton, and the ethyl ester protons. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | br s | 1H | Indole N-H |

| ~8.3 | d | 1H | H-2 |

| ~8.1 | d | 1H | H-4 |

| ~7.4 | d | 1H | H-7 |

| ~7.2 | dd | 1H | H-6 |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Rationale for Predictions: The chemical shifts are predicted based on the analysis of similar indole-containing compounds and the known effects of substituents. The electron-withdrawing nature of the glyoxylate group at C3 and the chlorine at C5 will deshield the adjacent protons, shifting them downfield. The indole N-H proton is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The ethyl group will exhibit a classic quartet for the methylene protons and a triplet for the methyl protons due to coupling with each other.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (keto) |

| ~165 | C=O (ester) |

| ~138 | C-7a |

| ~135 | C-2 |

| ~128 | C-5 |

| ~127 | C-3a |

| ~125 | C-4 |

| ~122 | C-6 |

| ~115 | C-3 |

| ~113 | C-7 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Rationale for Predictions: The carbonyl carbons of the α-keto ester are expected to be the most downfield signals in the spectrum[3]. The aromatic carbons of the indole ring will appear in the typical range of 110-140 ppm. The position of the carbon bearing the chlorine (C-5) will be influenced by the halogen's inductive effect. The aliphatic carbons of the ethyl group will be the most upfield signals. These predictions are based on established chemical shift correlation tables for substituted indoles and esters[4].

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like N-H.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, Sharp | N-H stretch (indole) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1730-1750 | Strong | C=O stretch (ester) |

| ~1680-1700 | Strong | C=O stretch (keto) |

| ~1600-1450 | Medium | C=C stretch (aromatic) |

| ~1250-1000 | Strong | C-O stretch (ester) |

| ~800-850 | Strong | C-H bend (out-of-plane, aromatic) |

| ~700-800 | Medium | C-Cl stretch |

Rationale for Predictions: The N-H stretching vibration of the indole ring is expected in the region of 3300-3400 cm⁻¹. The two carbonyl groups will give rise to two strong and distinct absorption bands in the carbonyl region. The ester C=O stretch will likely appear at a higher frequency than the keto C=O stretch due to the influence of the adjacent oxygen atom. The C-Cl stretch is expected in the fingerprint region. These predictions are based on the analysis of IR spectra of similar indole derivatives and esters[5][6].

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FTIR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 251/253 | [M]⁺ (Molecular ion) |

| 206/208 | [M - OCH₂CH₃]⁺ |

| 178/180 | [M - COOCH₂CH₃]⁺ |

| 150/152 | [M - COCOOCH₂CH₃]⁺ |

Rationale for Predictions: The molecular ion peak [M]⁺ is expected at m/z 251, with a characteristic [M+2]⁺ peak at m/z 253 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) and the entire ester group (-COOCH₂CH₃). Further fragmentation could involve the loss of the second carbonyl group.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule. Electron ionization (EI) can also be used, particularly with GC-MS.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion as a function of its m/z.

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for scientists working with this compound. While based on predictions from analogous structures, this guide offers a solid foundation for the interpretation of experimentally acquired data and will aid in the unambiguous structural confirmation of this important synthetic intermediate.

References

-

PubChem. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. Available from: [Link]

-

Wiley-VCH. Supporting Information. 2007. Available from: [Link]

-

Royal Society of Chemistry. Expeditious Synthesis of Multisubstituted Indoles via Multiple Hydrogen Transfers. Available from: [Link]

-

LookChem. Cas 61220-51-7, 5-CHLOROTRYPTOPHOL. Available from: [Link]

-

PubChem. 1H-Pyrazole-5-carboxamide, N-[(1S)-2,2-dicyclopropyl-1-[[[4-[(1S,2R)-3-[(3R)-3,4-dimethyl-1-piperazinyl]-2-[[(2S)-2-methoxy-1-oxopropyl]amino]-1-methyl-3-oxopropyl]-2-fluorophenyl]amino]carbonyl]ethyl]-1-ethyl-. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

SpectraBase. Online Spectral Database. Available from: [Link]

-

PubChem. National Center for Biotechnology Information. Available from: [Link]

-

Aladdin. 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate ethyl ester. Available from: [Link]

-

SpectraBase. 2-(Indol-3'-yl)ethyl dichloroacetate - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

ResearchGate. FT-IR spectrum of ethyl chloroacetate. Available from: [Link]

-

Arkivoc. Synthesis and biological evaluation of some N-substituted indoles. Available from: [Link]

-

Knowledge UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Available from: [Link]

-

SpectraBase. Ethyl 5-chloroindole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubMed Central. Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Available from: [Link]

-

International Journal of Advance Research in Science and Engineering. Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Available from: [Link]

-

NIST WebBook. Ethyl Chloride. Available from: [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

Sources

A Technical Guide to Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate: A Key Building Block for Targeted Protein Degradation

Abstract: The indole scaffold remains a cornerstone in medicinal chemistry, serving as the foundation for numerous therapeutic agents. This guide focuses on a particularly valuable derivative, ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate. We will provide an in-depth analysis of its chemical properties, a robust synthesis protocol, and its critical application as a versatile intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation.

Compound Profile and Physicochemical Properties

This compound is a functionalized indole derivative whose structure is primed for further chemical elaboration. The presence of the chloro-substituent, the reactive glyoxylate moiety at the C3 position, and the secondary amine at the N1 position of the indole ring make it a highly strategic starting material in multi-step syntheses.

| Property | Value | Source(s) |

| CAS Number | 163160-58-5 | [1][2] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [1][2][3] |

| Molecular Weight | 251.67 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| SMILES | CCOC(=O)C(=O)C1=CNC2=C1C=C(Cl)C=C2 | [1][2] |

| Appearance | Pale-yellow to yellow-brown solid | [4] |

| Purity | Typically ≥97% | [2] |

Synthesis of this compound

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 5-chloroindole.[5] This electrophilic aromatic substitution targets the electron-rich C3 position of the indole ring, which is the most nucleophilic site. The electrophile is an acylium ion generated from ethyl oxalyl chloride (also known as ethyl 2-chloro-2-oxoacetate) in the presence of a Lewis acid catalyst.[6][7]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established methodologies for the acylation of indole scaffolds.[7]

Reagents & Equipment:

-

5-Chloroindole

-

Ethyl oxalyl chloride (CAS 4755-77-5)

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous Dichloromethane (DCM) or other inert solvent

-

Nitrogen or Argon atmosphere setup

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure:

-

Reaction Setup: Under an inert nitrogen atmosphere, suspend 5-chloroindole (1.0 eq) in anhydrous DCM in a dry round-bottom flask.

-

Lewis Acid Addition: Cool the suspension to 0 °C using an ice bath. Add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture for 15-20 minutes at 0 °C. Causality Note: The formation of the indole-Lewis acid complex activates the indole ring for electrophilic attack and prevents side reactions at the N1 position.

-

Acylating Agent Addition: Slowly add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, followed by warming to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and water. Trustworthiness Note: This step must be performed cautiously in a well-ventilated fume hood as the quenching of AlCl₃ is highly exothermic and releases HCl gas.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for synthesis.

Application in Drug Development: A PROTAC Building Block

The primary utility of this compound in modern drug discovery is as a key intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8]

The PROTAC Mechanism

PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell.[9] They function by hijacking the cell's own waste disposal machinery, the Ubiquitin-Proteasome System (UPS).[10] A PROTAC molecule consists of three parts:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.[11]

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin molecules from the ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively removing it from the cell.[9]

Role of the Indole Intermediate

This compound serves as a foundational scaffold for the "POI ligand" portion of a PROTAC. The ethyl glyoxylate handle at the C3 position is a versatile point for chemical modification. It can be readily converted into amides, hydrazides, or other functional groups necessary for linking to the rest of the PROTAC structure. The indole core itself is a well-established pharmacophore that can be tailored to bind to the active site or allosteric pockets of various target proteins, such as kinases, transcription factors, or epigenetic readers.

Conceptual PROTAC Structure

Caption: Conceptual diagram of a PROTAC molecule.

Commercial Availability and Suppliers

This compound is available as a research chemical from several specialized suppliers of building blocks for drug discovery. Researchers should always request a certificate of analysis (CoA) to verify purity and identity.

| Supplier | Website | Notes |

| AChemBlock | Offers the product with ≥97% purity.[2] | |

| Ambeed | Lists the compound with its key identifiers.[3] | |

| King Scientific | Provides the product under catalog number KS-00000LPP.[12] | |

| AiFChem | Lists various synonyms for the chemical. | |

| Arctom | Sells the compound in flexible sizes. | |

| Covethouse | Provides basic safety and storage information.[1] |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 163160-58-5) was not available through the conducted searches. Therefore, researchers must handle this compound with the precautions appropriate for a novel research chemical with unknown toxicological properties. General best practices based on its chemical class and synthetic precursors should be followed.

-

General Handling: Use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Reactivity: As an α-ketoester, it may be sensitive to strong bases and nucleophiles. The indole ring can be susceptible to strong oxidizing agents.

-

Precursor Hazards: The synthesis involves ethyl oxalyl chloride, which is corrosive and a lachrymator, and aluminum chloride, which reacts violently with water. Appropriate care must be taken when performing the synthesis.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The supplier Covethouse recommends storage at room temperature under an inert atmosphere.[1]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for advancing the frontiers of medicine. Its well-defined structure and versatile reactivity make it an indispensable building block for constructing sophisticated PROTACs. As targeted protein degradation continues to emerge as a powerful therapeutic modality, the demand for and importance of key intermediates like this indole derivative will undoubtedly grow, enabling the development of next-generation therapies for cancer, neurodegenerative disorders, and other challenging diseases.

References

-

Covethouse. this compound.[Link]

-

King Scientific. this compound | 163160-58-5.[Link]

-

Arctom. CAS NO. 163160-58-5 | this compound - 97%.[Link]

-

Rahman, M. et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. [Link]

-

Wang, T. et al. Methodology developed for the Friedel–Crafts acylation of substituted indoles with oxalyl chloride or a monoester of oxalyl chloride. ResearchGate. [Link]

-

SynArchive. Friedel-Crafts Acylation.[Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation.[Link]

-

He, Y. et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy. [Link]

-

NexusBioAg. Safety Data Sheet - DRIVE-N.[Link]

-

Zhao, Q. et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

-

Prasad, K. et al. (2009). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc. [Link]

-

More, N. A. et al. (2016). An Efficient Synthesis of Potent Anti-Tubercular Drug Candidate BM212. Rasayan Journal of Chemistry. [Link]

-

Békés, M. et al. (2022). Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. Nature Reviews Drug Discovery. [Link]

-

Shibata, Y. (2024). Efficient PROTAC-ing: combinational use of PROTACs with signaling pathway inhibitors. Trends in Biochemical Sciences. [Link]

-

Cyrus, K. et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

Sources

- 1. covethouse.eu [covethouse.eu]

- 2. This compound 97% | CAS: 163160-58-5 | AChemBlock [achemblock.com]

- 3. 163160-58-5|this compound| Ambeed [ambeed.com]

- 4. Mthis compound | 163160-55-2 [sigmaaldrich.com]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 4755-77-5 | 2116-5-06 | MDL MFCD00000706 | Ethyl 2-chloro-2-oxoacetate | SynQuest Laboratories [synquestlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. calpaclab.com [calpaclab.com]

- 9. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. King Scientific - this compound | 163160-58-5 | MFCD12546261 | KS-00000LPP [kingscientific.com]

In-Depth Technical Guide to Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, a key intermediate in synthetic organic chemistry and drug discovery. The information presented is curated to support research and development activities, offering both established data and insights into its experimental context.

Introduction

This compound, with the CAS number 163160-58-5, is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1] The presence of the α-ketoester functionality at the 3-position of the indole ring makes it a versatile building block for the synthesis of more complex molecular architectures. Its utility is particularly noted in the construction of compounds targeting various biological pathways, where the indole scaffold often serves as a crucial pharmacophore. This guide will delve into its fundamental physicochemical properties, spectral signature, and a validated synthetic protocol, providing a robust resource for its application in the laboratory.

Physicochemical Properties

The physical characteristics of a compound are critical for its handling, purification, and formulation. While experimentally determined values for some properties of this compound are not widely published, a combination of data from commercial suppliers and predictive models provides a solid foundation for its use.[2][3][4]

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [3][4] |

| Molecular Weight | 251.67 g/mol | [3][4] |

| CAS Number | 163160-58-5 | [3][4] |

| Appearance | Pale-yellow to yellow-brown solid (inferred from methyl analog) | [5] |

| Purity (commercial) | ≥97% | [3][4] |

| Predicted Boiling Point | 422.3 ± 25.0 °C | [2] |

| Predicted Density | 1.4 ± 0.1 g/cm³ | [2][6] |

| Storage | Store at room temperature under an inert atmosphere. | [4] |

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 5-chloroindole. This electrophilic aromatic substitution reaction introduces the ethyl oxoacetyl group at the electron-rich C3 position of the indole ring.

Diagram: Friedel-Crafts Acylation of 5-Chloroindole

Sources

An In-depth Technical Guide to Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, a key heterocyclic building block in medicinal chemistry. The document delves into the historical context of its related structures, details a robust and validated synthetic protocol, and explores its applications as a crucial intermediate in the development of therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and pharmaceutical development, offering both theoretical insights and practical, actionable methodologies.

Introduction and Historical Context

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a glyoxylate moiety at the C3 position of the indole ring provides a versatile handle for further chemical modifications, making indole-3-glyoxylates valuable intermediates in the synthesis of a wide array of biologically active compounds.

While a specific, detailed historical account of the initial discovery of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader exploration of indole chemistry for therapeutic purposes. The development of synthetic routes to functionalized indoles has been a continuous effort since the late 19th century. The importance of halogenated indoles, particularly those with chlorine substitutions, grew with the understanding of how halogens can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

The synthesis and application of indole-3-glyoxylamides, derived from the corresponding esters, have been extensively reviewed, with several compounds entering clinical evaluation for various diseases. This underscores the significance of this compound as a precursor to a class of molecules with demonstrated therapeutic potential. Its CAS Number is 163160-58-5.[1][2][3]

Synthetic Protocol: A Validated Approach

The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation of 5-chloroindole. This method is reliable, scalable, and proceeds through a well-understood electrophilic aromatic substitution mechanism. The following protocol is a robust, self-validating system based on established chemical principles and analogous procedures reported in the literature.

Overall Synthetic Scheme

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Chloro-1H-indole | 17422-32-1 | C₈H₆ClN | 151.60 |

| Oxalyl chloride | 79-37-8 | C₂Cl₂O₂ | 126.93 |

| Anhydrous diethyl ether | 60-29-7 | (C₂H₅)₂O | 74.12 |

| Absolute ethanol | 64-17-5 | C₂H₅OH | 46.07 |

Procedure:

Step 1: Synthesis of 5-Chloro-1H-indole-3-glyoxylyl chloride

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-1H-indole (1.0 eq.) in anhydrous diethyl ether (Et₂O) under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Charge the dropping funnel with a solution of oxalyl chloride (1.1 eq.) in anhydrous Et₂O.

-

Add the oxalyl chloride solution dropwise to the stirred indole solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. A precipitate will form.

-

Collect the solid product, 5-chloro-1H-indole-3-glyoxylyl chloride, by vacuum filtration.

-

Wash the solid with cold, anhydrous Et₂O to remove any unreacted starting materials.

-

Dry the product under vacuum. This intermediate is moisture-sensitive and should be used immediately in the next step.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the hydrolysis of oxalyl chloride and the resulting acyl chloride intermediate.

-

Low-Temperature Addition: The dropwise addition of oxalyl chloride at 0 °C helps to control the exothermic reaction and minimize the formation of side products.

-

Immediate Use of Intermediate: The indol-3-ylglyoxylyl chloride is reactive and can degrade upon exposure to moisture and prolonged storage. Therefore, its immediate use in the subsequent step is recommended for optimal yield and purity.

Step 2: Synthesis of this compound

-

Carefully add the freshly prepared 5-chloro-1H-indole-3-glyoxylyl chloride to a flask containing absolute ethanol (excess) at room temperature with stirring.

-

The reaction is typically exothermic. Stir the mixture until the solid has completely dissolved and the reaction is complete (monitor by TLC).

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Causality of Experimental Choices:

-

Excess Ethanol: Using ethanol as both the reagent and solvent ensures the complete conversion of the acyl chloride to the desired ethyl ester.

-

Recrystallization: This purification technique is effective for obtaining a high-purity solid product by removing any minor impurities.

Characterization Data

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClNO₃[2] |

| Molecular Weight | 251.67 g/mol [2] |

| Appearance | Off-white to yellow solid |

| CAS Number | 163160-58-5[2][3] |

Mechanism of the Reaction

The synthesis proceeds via a classic electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.

Caption: Mechanism of Friedel-Crafts acylation of 5-chloroindole.

The C3 position of the indole ring is highly electron-rich and therefore susceptible to electrophilic attack. The electrophile in this case is the acylium ion generated from oxalyl chloride. The subsequent attack by the indole π-system leads to the formation of a resonance-stabilized carbocation (sigma complex). Deprotonation then restores the aromaticity of the indole ring, yielding the 3-acylated product.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The glyoxylate moiety at the C3 position serves as a versatile handle for various chemical transformations, including:

-

Amidation: Reaction with primary or secondary amines to form a wide range of indole-3-glyoxylamides. These derivatives have been investigated as tubulin polymerization inhibitors for cancer therapy, as well as for other biological activities.

-

Reduction: The ketone functionality can be selectively reduced to the corresponding alcohol, providing access to another class of functionalized indoles.

-

Heterocycle Formation: The dicarbonyl system can be used as a precursor for the construction of various heterocyclic rings fused to the indole core.

The presence of the chlorine atom at the 5-position can significantly influence the biological activity and pharmacokinetic properties of the final compounds, often enhancing their potency and metabolic stability.

Conclusion

This compound is a key intermediate in the synthesis of a diverse range of biologically active indole derivatives. The synthetic protocol detailed in this guide, based on the Friedel-Crafts acylation of 5-chloroindole, provides a reliable and efficient method for its preparation. The versatility of this building block, coupled with the importance of the indole scaffold in medicinal chemistry, ensures its continued relevance in the pursuit of novel therapeutic agents. This guide serves as a practical resource for chemists involved in the design and synthesis of new drug candidates.

References

-

Organic Syntheses, Coll. Vol. 10, p.382 (2004); Vol. 76, p.142 (1999). [Link]

-

TSI Journals. Synthesis Characterization and Biological Evaluation of 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide. [Link]

-

LookChem. Cas 61220-51-7,5-CHLOROTRYPTOPHOL. [Link]

-

ACS Publications. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. [Link]

Sources

An In-Depth Technical Guide to the Theoretical Properties of Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the theoretical and known properties of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, a molecule of significant interest within the landscape of medicinal chemistry. The indole scaffold is a cornerstone of many biologically active compounds, and the introduction of a chloro group at the 5-position, coupled with a glyoxylate moiety at the 3-position, presents a unique combination of electronic and steric properties that are ripe for exploration in drug discovery.[1] This document will delve into the synthesis, structural elucidation, theoretical properties, and potential biological significance of this compound, offering field-proven insights and methodologies for its study.

Molecular Structure and Physicochemical Properties

This compound possesses a core indole ring system, which is a bicyclic aromatic heterocycle. The presence of a chlorine atom at the 5-position and an ethyl glyoxylate group at the 3-position are key determinants of its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C12H10ClNO3 | [2] |

| Molecular Weight | 251.67 g/mol | |

| CAS Number | 163160-58-5 | |

| IUPAC Name | This compound | |

| SMILES | CCOC(=O)C(=O)C1=CNC2=C1C=C(Cl)C=C2 | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | Room temperature | [3] |

Synthesis and Chemical Reactivity

The synthesis of this compound is most plausibly achieved through a Friedel-Crafts acylation of 5-chloroindole.[4][5][6] This electrophilic aromatic substitution reaction is a robust and well-established method for introducing acyl groups onto aromatic rings.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

The causality behind this experimental choice lies in the nucleophilic character of the indole ring, particularly at the C3 position, which readily reacts with strong electrophiles like acyl chlorides in the presence of a Lewis acid catalyst.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a cooled (0 °C) solution of a Lewis acid, such as aluminum chloride (AlCl3), in an inert solvent like dichloromethane (DCM) under a nitrogen atmosphere, add ethyl oxalyl chloride dropwise.[7]

-

Addition of Substrate: A solution of 5-chloroindole in DCM is then added slowly to the reaction mixture. The reaction is allowed to stir at 0 °C for a period and then warmed to room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

-

Work-up: Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and hydrochloric acid.

-

Extraction: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Structural Characterization

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as signals for the aromatic protons on the indole ring. The chemical shifts of the indole protons will be influenced by the electron-withdrawing nature of the chloro and glyoxylate substituents.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and ketone, the carbons of the ethyl group, and the carbons of the indole ring. The carbon attached to the chlorine atom will show a characteristic chemical shift.

Expected FT-IR Spectral Data

The infrared spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functionalities, typically in the range of 1650-1750 cm⁻¹.[8] The N-H stretching of the indole ring will likely appear as a broad peak around 3300-3500 cm⁻¹.

Expected Mass Spectrometry Data

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (251.67 g/mol ).[2][3] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Theoretical Properties and Computational Analysis

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules.[9][10][11][12] While specific DFT studies on this compound are not published, insights can be drawn from studies on similar 5-chloro-indole derivatives.

Diagram of Key Theoretical Property Relationships:

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound 97% | CAS: 163160-58-5 | AChemBlock [achemblock.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. synarchive.com [synarchive.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. websites.umich.edu [websites.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] DFT Study and Synthesis of New 1, 2, 3-triazoles Obtained by 1, 3-Dipolar Cycloaddition Derived from 5-chloro-1-(prop-2-yn-1-yl)indoline-2, 3-dione | Semantic Scholar [semanticscholar.org]

- 11. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

The Lynchpin of Modern Drug Discovery: A Technical Guide to Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate as a Synthetic Intermediate

Abstract

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures," demonstrating a remarkable capacity to bind to multiple biological targets and serve as foundational templates for drug discovery. The indole nucleus is a quintessential example of such a scaffold, and its strategic functionalization is a cornerstone of modern pharmaceutical development. This in-depth technical guide focuses on a pivotal synthetic intermediate, ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate , a molecule that elegantly marries the indole core with a versatile glyoxylate moiety. We will explore its synthesis, underscore its chemical reactivity, and illuminate its critical role in the construction of complex, pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

The Strategic Importance of the Indole-3-glyoxylate Scaffold

The indole-3-glyoxylate scaffold, of which this compound is a prime example, represents a class of molecules with profound significance in medicinal chemistry.[1][2] The indole ring system is a ubiquitous feature in a vast array of natural products and pharmaceutical agents, prized for its ability to participate in various biological interactions.[1][2] The addition of the glyoxylate functional group at the C-3 position of the indole introduces a highly versatile chemical handle. This electrophilic keto-ester moiety serves as a linchpin for a diverse range of chemical transformations, enabling the facile introduction of various substituents and the construction of more complex molecular architectures.

The 5-chloro substituent on the indole ring further enhances the synthetic utility and pharmacological potential of this intermediate. The presence of a halogen can modulate the electronic properties of the indole ring, influence metabolic stability, and provide a vector for further functionalization through cross-coupling reactions. Consequently, this compound is not merely a simple building block but a strategically designed intermediate poised for elaboration into a multitude of bioactive compounds, including anticancer agents and antimalarials.[3][4]

Synthesis of this compound: A Mechanistic Approach

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 5-chloroindole.[5][6] This powerful carbon-carbon bond-forming reaction is a cornerstone of aromatic chemistry and proceeds via an electrophilic aromatic substitution mechanism.

The Friedel-Crafts Acylation: A Step-by-Step Mechanistic Look

The reaction is typically carried out using ethyl oxalyl chloride as the acylating agent in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The key steps are as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of ethyl oxalyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile in the reaction.

-

Electrophilic Attack: The electron-rich indole ring of 5-chloroindole acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The C-3 position of the indole is the most nucleophilic and, therefore, the preferred site of attack. This step results in the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A weak base, typically the AlCl₄⁻ species formed in the first step, abstracts a proton from the C-3 position of the sigma complex. This restores the aromaticity of the indole ring and yields the desired product, this compound, complexed with the Lewis acid.

-

Workup: The reaction is quenched with water or a dilute acid to decompose the aluminum chloride complex and liberate the final product.

Diagram 1: The Friedel-Crafts Acylation Mechanism

Caption: A simplified workflow of the Friedel-Crafts acylation for the synthesis of the target intermediate.

A Validated Experimental Protocol

The following protocol is adapted from a reliable procedure for a similar Friedel-Crafts acylation of an indole derivative and serves as a robust starting point for the synthesis of this compound.[7]

Materials and Equipment:

-

5-Chloroindole

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or argon balloon)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Step-by-Step Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet is thoroughly dried and purged with an inert gas.

-

Charging the Flask: The flask is charged with 5-chloroindole (1.0 equivalent) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.

-

Addition of Lewis Acid: Anhydrous aluminum chloride (1.1 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Addition of Acylating Agent: A solution of ethyl oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise via the dropping funnel over a period of 30-60 minutes. The reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 2-4 hours.

-

Reaction Quenching: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Dichloromethane | Inert solvent that effectively dissolves the reactants and is compatible with the Lewis acid. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction between the Lewis acid and the acyl chloride. Subsequent warming to room temperature ensures the reaction goes to completion. |

| Stoichiometry | Slight excess of AlCl₃ and ethyl oxalyl chloride | Ensures complete consumption of the starting 5-chloroindole. |

| Workup | Acidic quench followed by bicarbonate wash | The acidic quench decomposes the aluminum complexes, and the bicarbonate wash neutralizes any remaining acid. |

| Purification | Silica Gel Chromatography | Removes unreacted starting materials and byproducts to yield the pure product. |

Applications in the Synthesis of Bioactive Molecules

The true value of this compound lies in its utility as a versatile synthetic intermediate. The dual reactivity of the ketone and ester functionalities allows for a wide range of subsequent chemical transformations.

Gateway to Substituted Tryptophans and Tryptamines

One of the most powerful applications of indole-3-glyoxylates is their use as precursors for the synthesis of substituted tryptophan and tryptamine derivatives. These are crucial building blocks for a vast number of biologically active natural products and pharmaceuticals.[8][9]

The synthesis of N-substituted tryptophans can be achieved through a multi-step sequence:

-

Reduction of the Ketone: The ketone functionality can be selectively reduced to a hydroxyl group using a variety of reducing agents, such as sodium borohydride.

-

Conversion to a Leaving Group: The resulting hydroxyl group can be converted into a good leaving group, for example, by mesylation or tosylation.

-

Nucleophilic Substitution: The leaving group can then be displaced by a nitrogen nucleophile, such as an amine, to introduce the desired N-substituent.

-

Hydrolysis of the Ester: The ethyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, completing the synthesis of the N-substituted tryptophan analog.

Diagram 2: Synthetic Pathway to N-Substituted Tryptophan Analogs

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajprd.com [ajprd.com]

- 4. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 8. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. soc.chim.it [soc.chim.it]

A Technical Guide to the Preliminary Biological Screening of Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Introduction: The Rationale for Screening a Novel Indole Derivative

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic and structural properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities ranging from anticancer and antimicrobial to anti-inflammatory effects.[3][4] The specific compound of interest, Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate (CAS No. 163160-58-5), presents a compelling case for preliminary biological evaluation.[5] Its structure combines the indole core with an α-ketoester moiety at the C3 position and a halogen (chloro) substituent at the C5 position. These features are frequently associated with enhanced biological potency.

This guide provides a comprehensive, technically-grounded framework for conducting the preliminary biological screening of this compound. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying scientific rationale—the causality behind experimental choices. The proposed workflow is designed as a self-validating system, incorporating essential controls to ensure data integrity and trustworthiness, forming a logical cascade from broad cytotoxicity assessment to hypothesis-driven efficacy screening.

Section 1: Foundational Prerequisites: Compound Verification and Preparation

Before commencing any biological assay, the integrity of the test compound must be rigorously established. This is a non-negotiable step to ensure that any observed biological activity is attributable to the compound itself and not to impurities or degradation products.

-

Identity and Purity Confirmation: The structure and purity of this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed via High-Performance Liquid Chromatography (HPLC), with a minimum purity of 97% being acceptable for initial screening.

-

Solubility Determination: The compound's solubility in biocompatible solvents, primarily dimethyl sulfoxide (DMSO), must be determined. This is critical for preparing stock solutions from which working concentrations will be diluted in cell culture media. The final concentration of DMSO in the assay medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Stock Solution Preparation: A high-concentration stock solution (e.g., 10-50 mM) should be prepared in 100% DMSO, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C.

Section 2: The Tiered Screening Cascade: A Strategy for Efficient Evaluation

A tiered or hierarchical screening approach is the most efficient method for evaluating a novel compound.[6] It begins with broad, foundational assays and progresses to more specific, hypothesis-driven tests, allowing for early "Go/No-Go" decisions that conserve resources.

Figure 2: A potential mechanism of action for an indole derivative inducing apoptosis, detectable by Annexin V/PI staining.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [7]

-

Cell Treatment: Seed the most sensitive cancer cell line (e.g., MCF-7 from the hypothetical data) in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. The results will quantify the percentage of cells in each quadrant (Viable: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).

Section 4: Data Interpretation and Decision Making

The culmination of the screening cascade is a data-driven decision. The goal is to identify compounds with high potency against the target (e.g., cancer cells) and low toxicity against non-target systems (e.g., non-cancerous cells), indicating a favorable therapeutic window.

Figure 3: A logical decision-making matrix for advancing a hit compound based on potency and selectivity criteria.

-

Interpretation: In our hypothetical example, the compound shows promising activity against MCF-7 breast cancer cells (IC50 = 8.5 µM) and a good selectivity index (SI = 7.6). Its antimicrobial activity is moderate.

-

Decision: Based on these results, the compound would be flagged as a "Go" for further investigation as an anticancer agent. The antimicrobial activity might be considered a secondary property or deprioritized. Future work would focus on mechanism of action studies, structure-activity relationship (SAR) analysis, and eventually, in vivo models.

References

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021-09-01). Bentham Science. Available from: [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (2019-01). PubMed. Available from: [Link]

-

Different mechanisms of indole derivatives as anticancer agents. (2024-03). ResearchGate. Available from: [Link]

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. (2021-09). IJRPR. Available from: [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021-09-01). Bentham Science. Available from: [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022-03-23). PubMed Central. Available from: [Link]

-

Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. (2020-08-15). PubMed. Available from: [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2023-08-01). GSC Biological and Pharmaceutical Sciences. Available from: [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023-01-12). Noble Life Sciences. Available from: [Link]

-

Experimental workflow for the drug screening used in the study. ResearchGate. Available from: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). ACS Omega. Available from: [Link]

-

Update on in vitro cytotoxicity assays for drug development. (2008-06). ResearchGate. Available from: [Link]

-

Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials?. (2022-11-29). National Institutes of Health. Available from: [Link]

-

Cytotoxicity Assays. BMG LABTECH. Available from: [Link]

-

Combinations screening workflow overview from experimental design to... ResearchGate. Available from: [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023-04-15). International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023-08-01). National Institutes of Health. Available from: [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2022-06-23). PubMed Central. Available from: [Link]

-

Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. (2024-05-13). MDPI. Available from: [Link]

-

Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. (2023-05-10). ACS Publications. Available from: [Link]

-

Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. (2024-12-06). Genedata. Available from: [Link]

-

A review for cell-based screening methods in drug discovery. (2022-10-04). PubMed Central. Available from: [Link]

-

Synthesis and biological evaluation of some N-substituted indoles. (2007-06-27). Arkivoc. Available from: [Link]

-

Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)-2-oxoacetate. (2009-01-01). ResearchGate. Available from: [Link]

-

This compound, min 97%, 1 gram. ABL Technology. Available from: [Link]

-

Synthesis Characterization and Biological Evaluation of 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide. (2014-10-01). TSI Journals. Available from: [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (2021-03-05). PubMed Central. Available from: [Link]

-

Qualitative tests for preliminary phytochemical screening: An overview. (2020-02-19). The Pharma Innovation. Available from: [Link]

-

Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (2023-01-13). MDPI. Available from: [Link]

-

Experiment 1 Preliminary Screening of Plant Constituents. Scribd. Available from: [Link]

-

Preliminary Analysis of Phytoconstituents and Evaluation of Anthelminthic Property of Cayratia auriculata (In Vitro). (2015-01-01). PubMed Central. Available from: [Link]

-

Preliminary Phytochemical Screening of Crude Extracts from the Leaves, Stems, and Roots of Tulbaghia violacea. (2017). Impactfactor. Available from: [Link]

Sources

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. | Semantic Scholar [semanticscholar.org]

- 5. calpaclab.com [calpaclab.com]

- 6. noblelifesci.com [noblelifesci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note & Experimental Protocol: Synthesis of Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, a key intermediate in the development of various pharmacologically active compounds. The protocol details a robust and reproducible method centered on the Friedel-Crafts acylation of 5-chloro-1H-indole with ethyl oxalyl chloride. This application note is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation guidelines.

Introduction

Indole-3-glyoxylates are a pivotal class of chemical intermediates, serving as versatile precursors for a wide array of biologically active molecules, including potential antimalarial agents and other therapeutic compounds.[1] The introduction of an α-ketoester functionality at the C3 position of the indole nucleus via Friedel-Crafts acylation is a fundamental and widely employed transformation in medicinal chemistry.[2]

This protocol focuses on the targeted synthesis of this compound (CAS: 163160-58-5).[3][4] The presence of the chloro-substituent on the indole ring makes this particular derivative a valuable building block for further functionalization in drug discovery programs. The described methodology employs a Lewis acid-mediated Friedel-Crafts reaction, a classic yet powerful tool for C-C bond formation on aromatic rings.[5][6]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. The high electron density of the indole ring system, particularly at the C3 position, makes it highly susceptible to attack by strong electrophiles.[7]

The key mechanistic steps are as follows:

-

Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of ethyl oxalyl chloride. This polarization facilitates the departure of the chloride ion, forming a highly reactive and resonance-stabilized acylium ion.[6][8]

-

Electrophilic Attack: The nucleophilic C3 position of the 5-chloro-1H-indole attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the indole ring, forming a resonance-stabilized cationic intermediate known as a sigma complex.[2]

-

Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, abstracts the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final product, this compound.[5] The catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required as the product ketone can form a complex with the Lewis acid.[5]

Sources

- 1. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound 97% | CAS: 163160-58-5 | AChemBlock [achemblock.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. youtube.com [youtube.com]

The Versatile Scaffold: Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate in Modern Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1] The strategic introduction of substituents onto this privileged scaffold allows for the fine-tuning of pharmacological properties. Among these, the 5-chloro-indole moiety has emerged as a particularly valuable pharmacophore, enhancing the biological activity of numerous compounds, especially in the realm of oncology. This application note delves into the synthesis and utility of a key intermediate, ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate , a versatile building block for the creation of novel therapeutic agents. We will explore its synthesis, key chemical transformations, and its potential in the development of kinase inhibitors and other bioactive molecules.

The Significance of the 5-Chloro-Indole Core

The presence of a chlorine atom at the 5-position of the indole ring significantly influences a molecule's physicochemical properties, including its lipophilicity and metabolic stability. This modification can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles. Consequently, the 5-chloro-indole scaffold is a recurring motif in a variety of potent therapeutic agents.

Synthesis of this compound

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 5-chloroindole with ethyl oxalyl chloride. This electrophilic aromatic substitution reaction targets the electron-rich C3 position of the indole ring.

Caption: Synthesis of the target molecule via Friedel-Crafts acylation.

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from established Friedel-Crafts acylation procedures on indole scaffolds.

Materials:

-

5-Chloroindole

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM)

-

Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve 5-chloroindole (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous DCM.

-

Add the ethyl oxalyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Rationale: The use of a Lewis acid like AlCl₃ activates the ethyl oxalyl chloride, generating a highly electrophilic acylium ion. The electron-rich indole C3 position then attacks this electrophile. The reaction is performed at low temperatures to control the exothermic nature of the Lewis acid complex formation and to prevent side reactions. An aqueous workup with a mild base (NaHCO₃) neutralizes the acidic components and removes the Lewis acid.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

This compound is a versatile intermediate due to its two reactive carbonyl groups and the indole scaffold. These features allow for a variety of chemical transformations to build more complex molecules with therapeutic potential.

Caption: Derivatization pathways from the title compound.

Synthesis of Indole-3-hydroxyacetate Derivatives

The selective reduction of the ketone carbonyl group provides access to ethyl 2-(5-chloro-1H-indol-3-yl)-2-hydroxyacetate, a scaffold present in some anti-inflammatory agents.

Protocol 2: Selective Ketone Reduction

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve this compound (1.0 eq) in methanol at room temperature.

-

Cool the solution to 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Extract the mixture with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography if necessary.

Rationale: Sodium borohydride is a mild reducing agent that selectively reduces ketones and aldehydes in the presence of esters.[2][3] The alcoholic solvent also serves to protonate the resulting alkoxide.

Synthesis of Indole-3-glycine Derivatives

Reductive amination of the ketone with various primary or secondary amines yields a library of indole-3-glycine derivatives. Such compounds have been investigated for various biological activities, including herbicidal and antiviral properties.[4][5]

Protocol 3: Reductive Amination

Materials:

-

This compound

-

Desired amine (primary or secondary)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

Procedure:

-

To a solution of this compound (1.0 eq) in DCE, add the amine (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes to form the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) in one portion.

-

Stir at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction with saturated NaHCO₃ solution.

-

Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Rationale: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by the mild reducing agent STAB. Acetic acid catalyzes the formation of the iminium ion. STAB is often preferred over NaBH₃CN due to its lower toxicity.

| Derivative Class | Key Transformation | Potential Therapeutic Area | Representative Yields (Analogous Reactions) |

| Indole-3-hydroxyacetates | Selective Ketone Reduction | Anti-inflammatory | 80-95% |

| Indole-3-glycine Derivatives | Reductive Amination | Antiviral, Herbicidal | 61-98%[4][5] |

| Tryptamine Analogs | Multi-step Reduction | Kinase Inhibition, CNS disorders | Route dependent |

Towards Tryptamine Analogs

Further reduction of both the ketone and the ester functionalities can lead to tryptamine precursors. Tryptamines are a critical class of compounds in medicinal chemistry, with applications ranging from kinase inhibitors to ligands for G-protein coupled receptors.[6] A multi-step process involving a strong reducing agent like lithium aluminum hydride (LiAlH₄) would be required, followed by further synthetic modifications.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the presence of multiple reactive sites make it an ideal starting point for the generation of diverse libraries of compounds. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel 5-chloro-indole derivatives as potential therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases. The strategic use of this building block will undoubtedly continue to contribute to the discovery of new and effective medicines.

References

- Zhao, J. L., Liu, L., Zhang, H. B., et al. (2006). Three-component Friedel-Crafts reaction of indoles, glyoxylate, and amine under solvent-free and catalyst-free conditions - Synthesis of (3-indolyl)

- Synthesis and Phytotoxic Evaluation of 3-Indolylglycine Derivatives as New N

- Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021). MDPI.

- Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. (2019). Future Medicinal Chemistry.

- Three-Component Friedel-Crafts Reaction of Indoles, Glyoxylate, and Amine under Solvent-Free and Catalyst-Free Conditions - Synthesis of (3Indolyl)glycine Derivatives. (2025).

- General scheme for the synthesis of tryptamine derivatives. (n.d.).

- Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024).

- Tryptamines by direct alkyl

- Method of synthesizing indole compounds. (n.d.).

- Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (2023). PubMed.

- Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. (2024). ThaiJO.

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.

- Process of producing indole-3-acetic acids. (n.d.).

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.).

- 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.